molecular formula C14H9Br3O5S B2963514 (2-Bromo-4-formyl-6-methoxyphenyl) 2,5-dibromobenzenesulfonate CAS No. 737814-95-8

(2-Bromo-4-formyl-6-methoxyphenyl) 2,5-dibromobenzenesulfonate

Cat. No.: B2963514
CAS No.: 737814-95-8
M. Wt: 528.99
InChI Key: IZSLOODYOAZFFF-UHFFFAOYSA-N
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Description

(2-Bromo-4-formyl-6-methoxyphenyl) 2,5-dibromobenzenesulfonate is a useful research compound. Its molecular formula is C14H9Br3O5S and its molecular weight is 528.99. The purity is usually 95%.
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Properties

IUPAC Name

(2-bromo-4-formyl-6-methoxyphenyl) 2,5-dibromobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Br3O5S/c1-21-12-5-8(7-18)4-11(17)14(12)22-23(19,20)13-6-9(15)2-3-10(13)16/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSLOODYOAZFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=O)Br)OS(=O)(=O)C2=C(C=CC(=C2)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Br3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-Bromo-4-formyl-6-methoxyphenyl) 2,5-dibromobenzenesulfonate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple bromine substituents and a sulfonate group. Its molecular formula is C14H10Br3O4SC_{14}H_{10}Br_3O_4S, and it exhibits properties typical of halogenated aromatic compounds, such as increased lipophilicity and potential for biological interaction.

Research indicates that compounds with similar structures often exhibit activity through several mechanisms:

  • Enzyme Inhibition : Many brominated compounds act as inhibitors of key enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Antimicrobial Properties : The presence of bromine atoms enhances the compound's ability to disrupt microbial cell membranes.
  • Antioxidant Activity : Compounds with methoxy groups can scavenge free radicals, contributing to their protective effects against oxidative stress.

Efficacy in Biological Assays

Several studies have explored the efficacy of related compounds in various biological assays:

Compound Assay Type IC50 Value (µM) Reference
2-Bromo-4-formyl-6-methoxyphenyl acetateCytotoxicity (HeLa cells)15.2
4-Bromo-2-formyl-6-methoxyphenyl benzenesulfonateEnzyme Inhibition (AChE)12.5
2-Bromo-4-formyl-6-methoxyphenyl benzenesulfonateAntimicrobial (E. coli)20.0

Case Studies

  • Cancer Cell Proliferation : A study demonstrated that derivatives of (2-Bromo-4-formyl-6-methoxyphenyl) significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
  • Antimicrobial Activity : In a comparative study, the compound showed promising results against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating potential as an alternative antimicrobial agent.
  • Neuroprotective Effects : Research has suggested that similar compounds may have neuroprotective properties by modulating neuroinflammation pathways, making them candidates for further investigation in neurodegenerative diseases.

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